

Check Availability & Pricing

# Linc00839: A Long Non-Coding RNA in Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025



Linc00839 is a long non-coding RNA that has been identified as a key regulator in the progression and chemoresistance of certain cancers, primarily through its interaction with major signaling pathways.

#### **Biological Pathway Involvement**

Linc00839 has been shown to be involved in at least two distinct signaling pathways in different cancer types:

- PI3K/AKT Signaling Pathway in Breast Cancer: In breast cancer, Linc00839 expression is upregulated in chemoresistant cells and tissues, and its high levels are associated with a poor prognosis. The transcription factor Myc directly binds to the promoter of Linc00839, activating its transcription. Linc00839, in turn, enhances the expression of Myc and the RNA-binding protein Lin28B, leading to the activation of the PI3K/AKT signaling pathway. This creates a positive feedback loop (Myc/Linc00839/Lin28B) that promotes cancer cell proliferation and chemoresistance. The knockdown of Linc00839 has been shown to suppress proliferation, invasion, and migration, and sensitize cancer cells to paclitaxel in vitro.
- NF-κB Signaling Pathway in Lung Adenocarcinoma: In lung adenocarcinoma, Linc00839 promotes tumor progression by modulating the NF-κB signaling pathway through a dual mechanism. In the cytoplasm, it acts as a molecular sponge for miR-17-5p, which in turn regulates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. In the nucleus, Linc00839 binds to the Polypyrimidine tract binding protein 1 (PTBP1), which facilitates the nuclear



translocation of the NF-kB p65 subunit and subsequent transcription of downstream target genes. This coordinated regulation in both the cytoplasm and the nucleus enhances the proliferation, migration, invasion, and angiogenesis of lung adenocarcinoma cells.

### **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: Myc/Linc00839/Lin28B feedback loop activating the PI3K/AKT pathway in breast cancer.





Click to download full resolution via product page

Caption: Dual regulation of the NF-кВ pathway by Linc00839 in lung adenocarcinoma.

### **Quantitative Data**



Currently, specific quantitative data such as IC50 or Ki values are not applicable to a long non-coding RNA like Linc00839. The available research provides qualitative and semi-quantitative data on its expression and effects.

| Parameter            | Observation                                                                        | Cancer Type         | Reference |
|----------------------|------------------------------------------------------------------------------------|---------------------|-----------|
| Linc00839 Expression | Upregulated in chemoresistant cells and tissues.                                   | Breast Cancer       |           |
| Prognosis            | High levels associated with poor prognosis.                                        | Breast Cancer       |           |
| Effect of Knockdown  | Suppressed proliferation, invasion, and migration; sensitized cells to paclitaxel. | Breast Cancer       | _         |
| Linc00839 Function   | Promotes proliferation, migration, invasion, and angiogenesis.                     | Lung Adenocarcinoma |           |

#### **Experimental Protocols**

The following experimental protocols were utilized in the studies of Linc00839:

- Cell Culture and Transfection: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and lung adenocarcinoma cell lines were used. Cells were cultured in appropriate media and transfected with siRNAs or overexpression plasmids for Linc00839.
- Quantitative Real-Time PCR (qRT-PCR): This technique was used to measure the expression levels of Lincologous, Myc, Lincologous, and other target genes in cells and tissues.
- Western Blot Analysis: This method was employed to determine the protein levels of key signaling molecules such as PI3K, AKT, p-AKT, and components of the NF-kB pathway.



- In Situ Hybridization (ISH): ISH was used to detect the localization of Linc00839 within the cell (nucleus and cytoplasm).
- Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to confirm the direct binding of the Myc transcription factor to the promoter region of Linc00839.
- RNA Immunoprecipitation (RIP): RIP was used to demonstrate the interaction between Linc00839 and the RNA-binding protein Lin28B.
- Luciferase Reporter Assay: This assay was used to validate the interaction between Linc00839 and miR-17-5p.
- Cell Viability and Apoptosis Assays: Assays such as MTT or CCK-8 were used to assess cell
  proliferation and viability. Flow cytometry was used to quantify apoptosis.
- In Vivo Xenograft Models: Nude mice were injected with cancer cells (with modified Linc00839 expression) to evaluate tumor growth and metastasis in a living organism.

## CB-839 (Telaglenastat): A Glutaminase Inhibitor in Cancer Metabolism

CB-839, also known as Telaglenastat, is a first-in-class, potent, and selective inhibitor of glutaminase 1 (GLS1). It is an investigational drug being evaluated in multiple clinical trials for various cancers.

#### **Biological Pathway Involvement**

The primary biological pathway targeted by CB-839 is glutaminolysis. Many cancer cells exhibit a high metabolic rate and are dependent on glutamine as a key nutrient for energy production and the synthesis of macromolecules.

 Inhibition of Glutaminolysis: Glutaminase is the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors (e.g., other amino acids, nucleotides, and fatty acids). By inhibiting GLS1, CB-839 blocks this pathway, leading to a depletion of downstream



metabolites, which in turn induces metabolic stress and inhibits cancer cell growth and proliferation.

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of CB-839 in inhibiting the glutaminolysis pathway.

#### **Quantitative Data**

CB-839 has been evaluated in numerous preclinical and clinical studies, providing quantitative data on its potency and efficacy.



| Parameter       | Value/Observation                                                                     | Context                                      | Reference |
|-----------------|---------------------------------------------------------------------------------------|----------------------------------------------|-----------|
| Drug Type       | Small molecule<br>inhibitor of<br>glutaminase (GLS1)                                  | Oncology                                     |           |
| Clinical Trials | Multiple ongoing and completed trials in solid tumors and hematological malignancies. | Myelodysplastic<br>Syndrome, Solid<br>Tumors |           |
| Combinations    | Studied in combination with other agents like azacitidine and palbociclib.            | Myelodysplastic<br>Syndrome, Solid<br>Tumors | _         |

Note: Specific IC50 values and detailed clinical trial results are typically published in peer-reviewed journals and conference presentations and were not available in the provided search snippets. The ClinicalTrials.gov entries confirm the drug's development stage and therapeutic strategy.

#### **Experimental Protocols**

The development and evaluation of CB-839 involve a range of experimental protocols:

- Enzyme Inhibition Assays: In vitro assays to determine the potency of CB-839 against purified GLS1 enzyme, yielding IC50 values.
- Cell-Based Assays: Cancer cell lines are treated with CB-839 to measure its effect on cell proliferation, viability, and apoptosis.
- Metabolomics Analysis: Techniques like mass spectrometry are used to measure the levels
  of glutamine, glutamate, and other metabolites in cancer cells and tumors treated with CB839 to confirm its mechanism of action.
- Preclinical In Vivo Models: Xenograft and patient-derived xenograft (PDX) models in mice are used to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of



CB-839.

Clinical Trial Protocols: As seen in studies NCT03264593 and NCT02071862, clinical trials
are designed with specific eligibility criteria, treatment arms (e.g., CB-839 as a single agent
or in combination), and endpoints (e.g., safety, response rate, progression-free survival).
 Patients are monitored for adverse events, and tumor responses are assessed using
imaging and other relevant biomarkers.

#### **Clinical Trial Workflow Example**





Click to download full resolution via product page

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of CB-839.



 To cite this document: BenchChem. [Linc00839: A Long Non-Coding RNA in Cancer Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192188#ax15839-biological-pathway-involvement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com